N-(5-chloro-2-methylphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound that features a chlorinated phenyl group, a furan ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.
Attachment of the Chlorinated Phenyl Group: This step often involves nucleophilic substitution reactions where a chlorinated phenyl derivative reacts with an amine group on the pyridazinone core.
Final Acetylation: The final step involves acetylation to introduce the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Controlling temperature, pressure, and solvent systems to optimize each step.
Purification Techniques: Employing crystallization, chromatography, or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The pyridazinone moiety can be reduced to dihydropyridazines using reducing agents like sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-CHLORO-2-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-CHLORO-2-METHYLPHENYL)-2-[3-(THIOPHEN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE: Similar structure with a thiophene ring instead of a furan ring.
N-(5-CHLORO-2-METHYLPHENYL)-2-[3-(PYRIDIN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
N-(5-CHLORO-2-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14ClN3O3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-4-5-12(18)9-14(11)19-16(22)10-21-17(23)7-6-13(20-21)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
ICQPTCOKZNGXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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